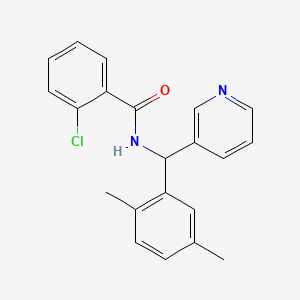
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in regulating neuronal excitability and neurotransmission. It may also interact with other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, it has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its broad range of potential applications in various scientific research fields. It has been shown to exhibit multiple pharmacological properties, making it a versatile compound for investigating different biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, in human clinical trials. Another direction is to explore its potential as a modulator of the GABAergic system, which may have implications for the treatment of anxiety and other neuropsychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for use in experimental settings.
Méthodes De Synthèse
The synthesis of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylphenylmagnesium bromide, followed by the addition of pyridine-3-carbaldehyde and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCIIWJPKIYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

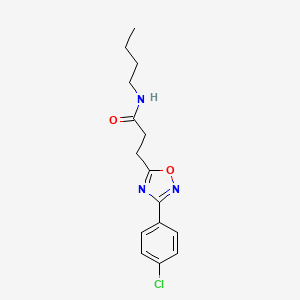
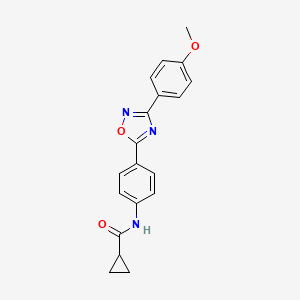
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
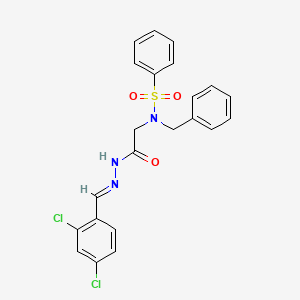


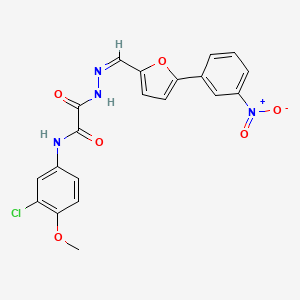


![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
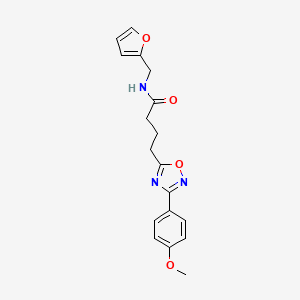
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

